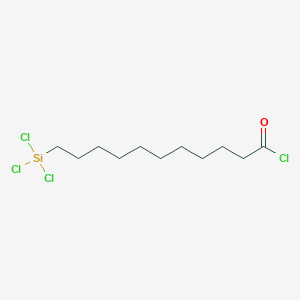
alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether is an organic compound characterized by its unique structure, which includes a bromomethyl group, dichlorobenzyl group, and an ethylhexyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. This reaction typically requires primary alkyl halides or methyl halides for optimal results .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl ethers, while oxidation can produce corresponding carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl alcohol
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl acetate
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl chloride
Uniqueness
The presence of the ethylhexyl ether moiety enhances its solubility and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
21270-03-1 |
|---|---|
Molekularformel |
C16H23BrCl2O |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
4-[2-bromo-1-(2-ethylhexoxy)ethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C16H23BrCl2O/c1-3-5-6-12(4-2)11-20-16(10-17)13-7-8-14(18)15(19)9-13/h7-9,12,16H,3-6,10-11H2,1-2H3 |
InChI-Schlüssel |
CKKAOYZJQSSGDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(CBr)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


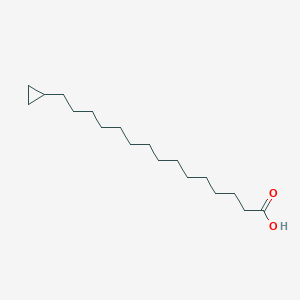
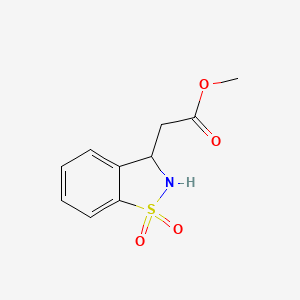
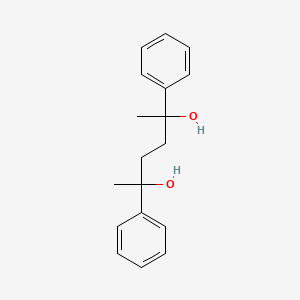
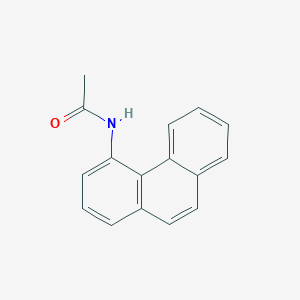
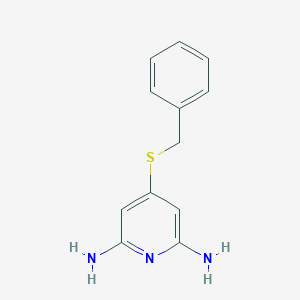
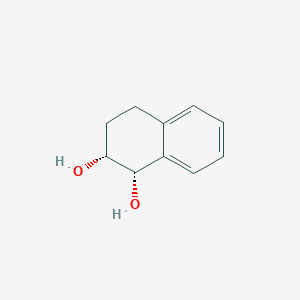

![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
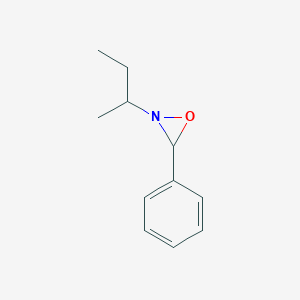

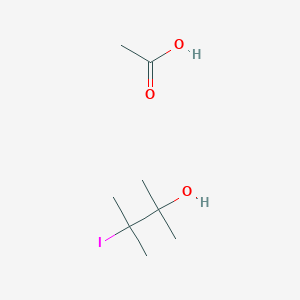
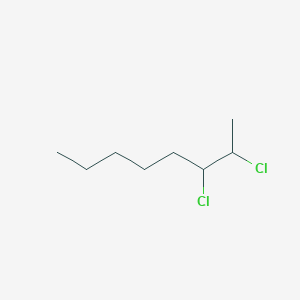
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
